Product packaging for 4-Bromo-6-chloro-5-methyl-1H-indazole(Cat. No.:CAS No. 2368909-49-1)

4-Bromo-6-chloro-5-methyl-1H-indazole

Cat. No.: B6297207
CAS No.: 2368909-49-1
M. Wt: 245.50 g/mol
InChI Key: DUXSLHIOSXXGON-UHFFFAOYSA-N
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Description

Significance of 1H-Indazole Derivatives in Chemical Sciences

The 1H-indazole nucleus, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent scaffold in medicinal chemistry. Its structural resemblance to purines allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. google.com Indazole derivatives have been successfully developed into drugs for treating a range of conditions, including cancer and inflammatory diseases. The versatility of the indazole core allows for substitutions at various positions, enabling the fine-tuning of its biological and chemical properties. google.com

Overview of Halogenation Strategies in Heterocyclic Chemistry

Halogenation is a fundamental transformation in organic synthesis, and various methods have been developed for the selective introduction of halogen atoms onto heterocyclic rings like indazole. researchgate.net Direct C-H halogenation using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), is a common and efficient method. researchgate.net The regioselectivity of these reactions can often be controlled by adjusting reaction conditions, such as the solvent and temperature. researchgate.net Other strategies include electrophilic halogenation using molecular halogens (e.g., Br₂) and metal-catalyzed halogenation reactions. researchgate.net The choice of halogenation strategy depends on the desired substitution pattern and the reactivity of the indazole substrate.

Rationale for Investigating 4-Bromo-6-chloro-5-methyl-1H-indazole as a Research Subject

The specific substitution pattern of this compound makes it a compound of particular interest for several reasons. The presence of two different halogen atoms, bromine and chlorine, at distinct positions on the benzene ring offers the potential for selective functionalization. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in cross-coupling reactions, allowing for sequential modifications of the molecule. The methyl group at the 5-position can also influence the electronic properties and steric environment of the indazole core, potentially impacting its reactivity and biological interactions. This di-halogenated and methylated indazole serves as a versatile intermediate for the synthesis of more complex molecules, making it a valuable tool for creating libraries of compounds for drug discovery and materials science research.

Compound Information

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrClN2 B6297207 4-Bromo-6-chloro-5-methyl-1H-indazole CAS No. 2368909-49-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-chloro-5-methyl-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-4-6(10)2-7-5(8(4)9)3-11-12-7/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXSLHIOSXXGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1Br)C=NN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 6 Chloro 5 Methyl 1h Indazole

Precursor-Based Synthesis Pathways

The construction of the 4-Bromo-6-chloro-5-methyl-1H-indazole molecule often begins with appropriately substituted aromatic precursors, which undergo a series of transformations to build the final heterocyclic system.

Multi-step Synthesis from Substituted Aniline (B41778) Derivatives

A prevalent strategy for synthesizing polysubstituted indazoles involves the use of substituted anilines as starting materials. These methods offer a controlled approach to introduce various functional groups onto the benzene (B151609) ring before the formation of the pyrazole (B372694) portion of the indazole.

One common pathway begins with a substituted aniline, such as a fluoroaniline (B8554772) derivative, which undergoes sequential halogenation. For instance, a synthesis could start with 2-fluoroaniline, which is first chlorinated using an electrophilic chlorinating agent like N-chlorosuccinimide (NCS) and subsequently brominated with N-bromosuccinimide (NBS). This sequence yields a dihalogenated aniline derivative. The aniline is then converted into a benzaldehyde (B42025) intermediate through diazotization followed by a formylation reaction. The final indazole ring is constructed by cyclization of this aldehyde with hydrazine (B178648) hydrate (B1144303).

An alternative route employs a nitroaniline precursor. For example, 4-bromo-6-chloro-2-nitroaniline can be used as a starting material. The synthesis involves the reduction of the nitro group to form a phenylhydrazine (B124118) derivative, which then undergoes acid-catalyzed intramolecular cyclization to yield the indazole core. The synthesis of an isomer, 5-bromo-7-chloro-1H-indazole, has been achieved from 2-chloro-6-methylaniline, which underwent bromination, diazotization, and intramolecular cyclization, highlighting the versatility of aniline-based routes.

Table 1: Example of a Multi-step Synthesis Pathway from a Substituted Aniline

StepReactant(s)Reagent(s)ProductYield
1. Chlorination2-FluoroanilineN-Chlorosuccinimide (NCS)4-Chloro-2-fluoroanilineN/A
2. Bromination4-Chloro-2-fluoroanilineN-Bromosuccinimide (NBS)2-Bromo-4-chloro-6-fluoroaniline90%
3. Diazotization/Formylation2-Bromo-4-chloro-6-fluoroanilineDiazotizing agent, Formaldoxime2-Bromo-4-chloro-6-fluorobenzaldehyde45%
4. Cyclization2-Bromo-4-chloro-6-fluorobenzaldehydeHydrazine hydrate (80% solution)4-Bromo-6-chloro-1H-indazole*90%

*Note: The final product in this specific documented pathway is 4-Bromo-6-chloro-1H-indazole. The synthesis of the 5-methyl derivative would require a methylated precursor.

Sequential Halogenation-Cyclization Approaches

This approach is a cornerstone of substituted indazole synthesis, emphasizing the controlled, stepwise introduction of halogen atoms onto a precursor molecule before the ring-closing reaction. This methodology allows for precise control over the final substitution pattern of the indazole.

The process typically commences with an aniline or a related aromatic compound. The synthetic sequence involves:

Halogenation: The controlled addition of chloro and bromo substituents to the aromatic ring. This is often achieved using electrophilic halogenating agents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS). The order of addition and the directing effects of existing substituents are critical for achieving the desired regiochemistry.

Diazotization: The conversion of an amino group on the aniline precursor into a diazonium salt. This is a classic transformation in aromatic chemistry, typically using reagents like sodium nitrite (B80452) in an acidic medium. chemicalbook.com

Cyclization: The final step is the formation of the indazole ring. This can occur through various mechanisms, often involving an intramolecular reaction where the diazonium group is trapped by a suitable ortho substituent, or through reductive cyclization. chemicalbook.com For instance, the cyclization of an appropriately substituted o-toluidine (B26562) derivative is a known method for forming the indazole ring. chemicalbook.com

A practical example involves the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile. semanticscholar.org This process utilizes a regioselective bromination followed by heterocycle formation with hydrazine, demonstrating a successful application of the sequential halogenation-cyclization strategy. semanticscholar.org

Organometallic Reagent-Mediated Syntheses

Organometallic reagents provide powerful tools for the functionalization of aromatic and heterocyclic systems, enabling the synthesis of complex molecules like this compound that may be challenging to access through classical methods.

Lithium Diisopropylamide (LDA) Based Lithiation and Functionalization

Lithium Diisopropylamide (LDA) is a strong, non-nucleophilic base widely used for the deprotonation of weakly acidic protons, such as those on aromatic rings, to form organolithium intermediates. This strategy is particularly useful for directed ortho-metalation, where an existing functional group directs the lithiation to an adjacent position.

In a potential synthesis of the target compound, a precursor such as 1-bromo-3-chloro-2-fluorotoluene could be treated with LDA at low temperatures (e.g., -78 °C). The fluorine atom would direct the lithiation to an adjacent position. This lithiated intermediate can then be quenched with an electrophile to introduce a new functional group. For example, reaction with N,N-dimethylformamide (DMF) would install a formyl group, which can then be used to construct the indazole ring via cyclization with hydrazine.

A patented method for the synthesis of the related 4-bromo-5-methyl-1H-indazole utilizes this approach, where a bromo-fluorotoluene derivative is reacted with LDA and then DMF to generate a key aldehyde intermediate, which is subsequently cyclized. google.com

Table 2: General Steps in an LDA-Mediated Synthesis

StepDescriptionReagentsKey Intermediate
1. LithiationDeprotonation of an activated aromatic C-H bond.Lithium Diisopropylamide (LDA) in a solvent like THF at low temperature (-78 °C).Organolithium species.
2. FunctionalizationReaction of the organolithium intermediate with an electrophile.e.g., N,N-dimethylformamide (DMF).Formylated aromatic compound.
3. CyclizationFormation of the indazole ring.Hydrazine hydrate.Substituted 1H-Indazole.

Palladium-Catalyzed Coupling Reactions in Indazole Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgaminer.org While often used to functionalize a pre-formed indazole ring, these reactions can also be integral to the construction of the core itself or its precursors. researchgate.net

The Suzuki-Miyaura coupling , which couples an organoboron compound with an organic halide, is a highly effective method for creating new C-C bonds. rsc.orgnih.gov In the context of indazole synthesis, this could involve coupling a substituted arylboronic acid with a dihalogenated precursor. The reaction is catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a base. nih.gov This allows for the introduction of aryl or other groups at specific positions. nih.gov

The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. researchgate.netthieme-connect.de This reaction can be used to introduce alkynyl substituents onto a halo-indazole scaffold, which can then be further elaborated. researchgate.net Studies on 5-bromo-3-iodoindazoles have shown that sequential Sonogashira and Suzuki reactions can be performed selectively, leveraging the different reactivities of the iodo and bromo substituents to build complex, functionalized indazoles. researchgate.netthieme-connect.de

Other Pd-catalyzed reactions, such as the Buchwald-Hartwig amination, can be used for N-arylation or for intramolecular cyclization steps to form the N-N bond of the indazole ring. researchgate.netacs.org

Cyclization Strategies for the Indazole Core Construction

The final and defining step in many indazole syntheses is the cyclization reaction that forms the bicyclic heterocyclic core. A variety of strategies exist, differing in the type of precursor and the reaction mechanism.

A widely used method is the cyclization of ortho-substituted phenylhydrazines or related species. For instance, a 2-nitrobenzaldehyde (B1664092) can be condensed with a hydrazine to form a hydrazone, which then undergoes reductive cyclization to form the indazole. thieme-connect.de The intramolecular cyclization of picrylhydrazones is another documented approach. rsc.org

Diazotization of ortho-substituted anilines, such as o-toluidine derivatives, followed by intramolecular ring closure is a classic and effective method. chemicalbook.com The diazonium salt formed from the aniline can undergo cyclization, often promoted by acidic conditions, to yield the 1H-indazole. chemicalbook.comnih.gov This can also be applied to o-alkynylanilines to produce 3-substituted indazoles. chemicalbook.com

Modern methods include transition-metal-catalyzed cyclizations. Copper-catalyzed reactions of 2-halobenzonitriles with hydrazine derivatives can produce 3-aminoindazoles through a cascade process. organic-chemistry.org Similarly, copper can mediate the cyclization of o-haloaryl N-sulfonylhydrazones. nih.gov Other innovative strategies involve [3+2] cycloaddition reactions of diazo compounds with arynes or cobalt-catalyzed C-H bond functionalization followed by a cyclization cascade. organic-chemistry.orgnih.gov

Condensation Reactions with Hydrazine Derivatives

A classical and widely employed method for the synthesis of the indazole nucleus involves the condensation of a suitably substituted carbonyl compound with hydrazine or its derivatives, followed by cyclization. chemicalbook.com For the specific synthesis of this compound, this strategy typically begins with a precursor containing the requisite bromo, chloro, and methyl substituents on the phenyl ring, along with a group that can react with hydrazine.

One practical approach involves the reaction of o-halobenzaldehydes or their corresponding oximes with hydrazine. acs.orgnih.govresearchgate.net The use of O-methyl oxime derivatives is particularly effective as it can prevent competitive side reactions like the Wolf-Kishner reduction, which may occur when using aldehydes directly. acs.orgnih.govresearchgate.net A patented method for a related compound, 4-bromo-5-methyl-1H-indazole, details a final ring-closure step where an oxime derivative is treated with hydrazine hydrate to form the indazole ring. google.com This general methodology, adaptable for the title compound, involves the initial formation of a hydrazone, which then undergoes intramolecular nucleophilic aromatic substitution to yield the final indazole product. acs.org

Table 1: Condensation Reaction Precursors for Indazole Synthesis

Precursor Type Reactant Conditions Outcome Reference(s)
o-Fluorobenzaldehyde Hydrazine Hydrate Heating in a solvent like n-butanol Forms 1H-indazole via hydrazone intermediate and cyclization. chemicalbook.comacs.org
o-Fluorobenzaldehyde O-methyloxime Hydrazine Hydrate Heating; eliminates competing Wolf-Kishner reduction. Efficient conversion to the corresponding 1H-indazole. acs.orgnih.govresearchgate.net
2-Bromo-3-methyl-4-chlorobenzaldehyde O-methyloxime* Hydrazine Hydrate Heating in a solvent (e.g., THF, ethanol) at 40-100 °C. Cyclization to form this compound. google.com

This represents a hypothetical precursor based on established methods for the specific target compound.

Cycloaddition Reactions Involving Nitrile Imines and Benzyne (B1209423) Intermediates

Modern synthetic strategies for substituted indazoles include [3+2] cycloaddition reactions. organic-chemistry.org This approach can construct the indazole core in a convergent and rapid manner. One notable example is the reaction between a benzyne intermediate and a nitrile imine. acs.org Benzyne, a highly reactive intermediate, can be generated in situ from precursors like o-(trimethylsilyl)aryl triflates. acs.orgnih.gov Nitrile imines are also typically generated in situ from precursors such as hydrozonyl chlorides. acs.org

The [3+2] cycloaddition of these two transient species provides direct access to the 1H-indazole skeleton. acs.orgacs.org This method is modular, allowing for the synthesis of various substituted indazoles by changing the substituents on either the benzyne or the nitrile imine precursor. acs.org For this compound, this would involve a benzyne derived from a 1-bromo-3-chloro-2-methyl-4,5-disubstituted benzene and a suitable nitrile imine. This reaction is known for its high efficiency and mild conditions. organic-chemistry.orgacs.org

Table 2: Components for [3+2] Cycloaddition Synthesis of 1-Substituted-1H-Indazoles

Benzyne Precursor Nitrile Imine Precursor Reaction Conditions Product Reference(s)
o-(trimethylsilyl)aryl triflate Hydrozonyl chloride CsF/18-crown-6, THF, 5 min 1,3-disubstituted-1H-indazole acs.org
o-(trimethylsilyl)aryl triflate N-Tosylhydrazone (forms diazo compound in situ) CsF or TBAF, room temperature 3-substituted-1H-indazole organic-chemistry.org

Intramolecular Oxidative C-H Bond Amination

A powerful and contemporary method for constructing the indazole ring is through transition-metal-mediated intramolecular C-H bond amination. acs.orgnih.gov This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route. Silver(I)-mediated oxidative C-H amination has been shown to be highly efficient for synthesizing a diverse range of 1H-indazoles. nih.govacs.orgfigshare.com The reaction typically starts from readily available hydrazones and proceeds via a proposed single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. acs.orgfigshare.com

This methodology is effective for producing 3-substituted indazoles that are otherwise challenging to synthesize. acs.orgacs.org Copper-promoted intramolecular C-H amination of hydrazones has also been developed as a facile and efficient alternative, characterized by mild conditions and operational simplicity. dntb.gov.ua These C-H activation strategies represent a significant advancement in the synthesis of functionalized indazoles, including complex targets like this compound.

Optimization of Synthetic Conditions and Yields

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. Key factors include the choice of solvent, reaction temperature, and the catalyst system, all of which can profoundly influence reaction kinetics, pathway, and regioselectivity.

Solvent Effects on Reaction Efficacy

The solvent plays a crucial role in indazole synthesis, affecting reactant solubility, reaction rates, and even the stability of intermediates. For instance, in the N-alkylation of indazoles, a reaction often performed after the core synthesis, tetrahydrofuran (B95107) (THF) has been identified as a superior solvent when used with sodium hydride, promoting high N-1 regioselectivity. beilstein-journals.org In the synthesis of indazoles via condensation reactions, a patent for a related structure lists tetrahydrofuran, dioxane, methanol, or ethanol (B145695) as suitable solvents for the final cyclization step with hydrazine hydrate. google.com For greener synthetic approaches, polyethylene (B3416737) glycol (PEG)-400 has been used as an effective and reusable solvent for the synthesis of certain indazole derivatives. researchgate.net The selection of an appropriate solvent is therefore a critical step in optimizing the synthesis of the target compound.

Table 3: Influence of Solvents on Indazole Synthesis

Solvent Reaction Type Observation Reference(s)
Tetrahydrofuran (THF) N-alkylation Promotes high N-1 regioselectivity with NaH. beilstein-journals.org
Dioxane, Methanol, Ethanol Cyclization with Hydrazine Effective solvents for the ring-closing step. google.com
Polyethylene Glycol (PEG)-400 Condensation/Cyclization Functions as a green and reusable solvent, affording good yields. researchgate.net
Dimethylformamide (DMF) N-alkylation Can be used, but may lead to different regioisomeric outcomes compared to THF. beilstein-journals.org

Temperature Dependence and Kinetic Considerations

Reaction temperature is a critical parameter that must be carefully controlled to ensure optimal outcomes in indazole synthesis. For many cyclization reactions, increasing the temperature can enhance the reaction rate and improve yields, but only up to an optimal point. For example, one study on indazole synthesis found that product yields increased as the temperature was raised to 110 °C, but decreased at higher temperatures due to the formation of side products. researchgate.net In multi-step syntheses, different stages may require vastly different temperatures. The formation of organometallic intermediates, such as in lithiation reactions, often requires cryogenic temperatures like -78 °C to prevent decomposition, while subsequent cyclization steps may require heating to between 40-100 °C to proceed at a reasonable rate. google.com This highlights the importance of precise temperature control at each stage of the synthesis to manage reaction kinetics and minimize undesired pathways.

Catalyst Systems and Reagent Selection for Enhanced Regioselectivity

The choice of catalyst and reagents is fundamental to controlling the regioselectivity of indazole synthesis, particularly when multiple reactive sites are present. In transition metal-catalyzed reactions, the metal center plays a key role in directing the reaction. For example, rhodium and copper catalysts are used in C-H activation and C-N/N-N coupling reactions to form the indazole ring with high efficiency. nih.gov Silver(I) salts are effective catalysts for intramolecular oxidative C-H amination to form 1H-indazoles. nih.gov

For subsequent functionalization, such as N-alkylation, the choice of base and solvent is crucial for regiocontrol. The use of sodium hydride (NaH) in THF has been shown to strongly favor the formation of the N-1 alkylated indazole isomer. beilstein-journals.org The electronic properties of substituents on the indazole ring also exert a strong influence. Electron-withdrawing groups at the C-7 position, for instance, have been shown to direct alkylation to the N-2 position with high selectivity. beilstein-journals.org Therefore, a careful selection of the catalyst and reagents, informed by the substitution pattern of the indazole core, is essential for achieving the desired regiochemical outcome.

Table 4: Catalyst Systems for Indazole Synthesis and Functionalization

Catalyst System Reaction Type Function Reference(s)
Silver(I) (e.g., AgOAc) Intramolecular C-H Amination Mediates oxidative cyclization of hydrazones to form 1H-indazoles. acs.orgnih.govacs.org
Copper(I)/(II) (e.g., Cu₂O, Cu(OAc)₂) C-N Coupling / C-H Amination Catalyzes cyclization of o-haloaryl N-sulfonylhydrazones or promotes amination. nih.govdntb.gov.ua
Palladium (e.g., Pd(OAc)₂) C-H Activation / Annulation Mediates oxidative benzannulation of pyrazoles to form 1H-indazoles. nih.gov
Rhodium(III) (e.g., [Cp*RhCl₂]₂) C-H Activation / Coupling Catalyzes coupling of imidate esters with nitrosobenzenes to form 1H-indazoles. nih.gov
Sodium Hydride (NaH) N-alkylation (Reagent) Acts as a base to selectively deprotonate at N-1, leading to N-1 alkylation. beilstein-journals.org

Chemical Reactivity and Derivatization of 4 Bromo 6 Chloro 5 Methyl 1h Indazole

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a primary method for modifying the 4-bromo-6-chloro-5-methyl-1H-indazole core, targeting both the halogenated carbocyclic ring and the pyrazole (B372694) nitrogen.

The benzene (B151609) portion of the this compound molecule contains two different halogen atoms, offering opportunities for selective nucleophilic aromatic substitution (SNAr). In such reactions, a nucleophile displaces a leaving group (in this case, a halide) on the aromatic ring. The feasibility of these reactions is enhanced by the electron-withdrawing nature of the fused indazole ring system.

Generally, in di-halogenated aromatic systems, the carbon-bromine bond is weaker and more reactive than the carbon-chlorine bond, suggesting that nucleophilic attack would preferentially occur at the C4 position. The relative reactivity, however, can be tuned by the choice of reaction conditions, catalyst, and nucleophile, potentially allowing for selective displacement of either the bromine at C4 or the chlorine at C6. This differential reactivity is a significant strategic advantage for the controlled, stepwise construction of more complex molecular architectures.

The N1 position of the indazole ring is a common site for functionalization through reactions like alkylation, arylation, and acylation. Direct alkylation of 1H-indazoles can, however, lead to a mixture of N1- and N2-substituted isomers, with the regioselectivity being highly dependent on the reaction conditions, including the base and solvent used. nih.gov

For many substituted indazoles, using sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) is a known method for achieving N-1 alkylation. nih.gov Studies on analogous compounds, such as methyl 5-bromo-1H-indazole-3-carboxylate, have demonstrated that high N1-selectivity can be achieved using cesium carbonate (Cs₂CO₃) as the base in dioxane at elevated temperatures. nih.govbeilstein-journals.org This method has proven effective for a wide range of alkylating agents, including linear, branched, and cyclic variants, consistently producing high yields of the N1-substituted product. nih.govbeilstein-journals.org

Table 1: Representative Conditions for N1-Alkylation of Substituted Indazoles

ReactantReagentBaseSolventTemperatureYield (N1-isomer)Reference
Methyl 5-bromo-1H-indazole-3-carboxylateAlkyl TosylatesCs₂CO₃Dioxane90 °C>90% nih.govbeilstein-journals.org
Substituted IndazolesPentyl BromideNaHTHF50 °C89% nih.gov
4-bromo-6-chloro-1H-indazoleMethyl IodideNaHTHF/DMFNot specifiedNot specified

N-arylation can be accomplished via copper or palladium-catalyzed cross-coupling reactions, while acylation is readily performed using standard acylating agents like acid chlorides or anhydrides.

Electrophilic Aromatic Substitution Patterns

Indazoles are heteroaromatic compounds that can undergo electrophilic substitution reactions such as halogenation and nitration. chemicalbook.com For this compound, the benzene ring is heavily substituted and deactivated by the two electron-withdrawing halogen atoms, making further electrophilic substitution on this ring unfavorable. The potential sites for electrophilic attack are therefore the C3 and C7 positions on the indazole ring. The precise regioselectivity would depend on the specific electrophile and reaction conditions.

Cross-Coupling Reactions

The halogen atoms at the C4 and C6 positions serve as excellent handles for transition metal-catalyzed cross-coupling reactions, providing powerful tools for carbon-carbon and carbon-heteroatom bond formation.

The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide, is a cornerstone of modern synthetic chemistry. In this compound, the bromine atom at C4 is significantly more reactive than the chlorine atom at C6 in typical palladium-catalyzed Suzuki couplings. researchgate.netmdpi.com This allows for the selective introduction of aryl or vinyl groups at the C4 position while leaving the C6-chloro substituent intact for potential subsequent transformations.

The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields. mdpi.com

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Aryl Halide TypeCatalystBaseSolventTemperatureReference
Bromo-pyrimidinePd(PPh₃)₄K₃PO₄1,4-Dioxane70-80 °C mdpi.com
Bromo-steroidPd(OAc)₂/SPhosK₃PO₄Toluene/WaterNot specified researchgate.net
Bromo-indazolePd(dba)₂/Q-PhosNot specifiedDMF90 °C

Beyond the Suzuki reaction, the halogen substituents on this compound can participate in a variety of other important coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.org The C4-bromo position is an ideal site for this transformation. Research on other bromo-indazoles shows that catalyst systems based on ligands like RuPhos (for secondary amines) and BrettPhos (for primary amines) are highly effective. nih.govlibretexts.org The use of a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) is common in these reactions. nih.gov

Table 3: Catalyst Systems for Buchwald-Hartwig Amination of Bromo-indazoles

Amine TypeSubstrateRecommended LigandBaseReference
Secondary Amines4-, 5-, or 6-Bromo-indazolesRuPhosLiHMDS nih.gov
Primary Amines4-, 5-, or 6-Bromo-indazolesBrettPhosLiHMDS nih.gov
Electron-deficient Secondary AnilinesBromo-indazolest-BuXPhosLiHMDS nih.govlibretexts.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. The C4-bromo position on the indazole can serve as the halide partner, allowing for the introduction of various alkynyl groups.

Oxidation and Reduction Transformations

The indazole ring system can be susceptible to both oxidation and reduction, although the specific outcomes are highly dependent on the reagents, reaction conditions, and the substitution pattern on the ring.

Oxidation:

The oxidation of indazoles can lead to a variety of products. Strong oxidizing agents may result in the degradation of the ring system. However, milder and more controlled oxidation can lead to the formation of N-oxides or other functionalized derivatives. For instance, the pyrazole nitrogen atoms are potential sites for oxidation.

Research on other heterocyclic systems suggests that reagents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide could potentially oxidize one of the nitrogen atoms to form an N-oxide. The regioselectivity of such an oxidation on this compound would be influenced by the electronic environment of the N1 and N2 positions.

Hypothetical Oxidation Reactions:

Oxidizing Agent Potential Product(s) Reaction Conditions
m-Chloroperoxybenzoic acid (m-CPBA) This compound N-oxide Inert solvent (e.g., CH₂Cl₂)

Reduction:

The reduction of the indazole ring system typically requires potent reducing agents and can lead to the saturation of the pyrazole ring or cleavage of the N-N bond. Catalytic hydrogenation over noble metal catalysts (e.g., Pd, Pt, Rh) is a common method for the reduction of heterocyclic aromatic compounds. The halogen substituents (bromo and chloro) on the benzene ring are also susceptible to hydrogenolysis under these conditions.

The choice of catalyst and reaction conditions can, in some cases, allow for selective reduction. For example, transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate (B1220265) might offer a milder alternative to high-pressure hydrogenation.

Hypothetical Reduction Reactions:

Reducing Agent/Catalyst Potential Product(s) Reaction Conditions
H₂/Palladium on Carbon (Pd/C) 5-Methyl-2,3-dihydro-1H-indazole (via reduction and dehalogenation) Solvent (e.g., Ethanol), Room Temperature
Sodium borohydride (B1222165) (NaBH₄) No reaction (typically not strong enough to reduce the aromatic ring) Standard alcoholic solvents

Ring-Opening and Rearrangement Reactions

Ring-Opening Reactions:

The indazole ring is generally stable due to its aromatic character. However, under certain conditions, ring-opening can be induced. Studies on other N-protected indazoles have shown that they can be susceptible to ring-opening in the presence of strong bases, leading to the formation of ortho-aminobenzonitriles. researchgate.net For this compound, which possesses a free N-H bond, deprotonation would occur first, and the resulting indazolide anion is generally more resistant to this type of isomerization. researchgate.net

Forced conditions, such as high temperatures or the use of very strong nucleophiles or reducing agents, could potentially lead to the cleavage of the N-N bond, a characteristic reaction of some pyrazole-containing systems.

Rearrangement Reactions:

Rearrangements involving the indazole scaffold are not common once the aromatic system is formed. Most documented rearrangements occur during the synthesis of the indazole ring itself. For example, 3H-indazoles, which are non-aromatic, can rearrange to the more stable 1H-indazoles. orgsyn.org Thermally or catalytically mediated isomerizations of substituted indazoles have been reported, such as the rearrangement of 2H-indazoles to 1H-indazoles. thieme-connect.de

For a stable compound like this compound, significant energy input would be required to induce a skeletal rearrangement. Such transformations are not typically observed under standard laboratory conditions.

Advanced Spectroscopic and Structural Characterization

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validationacs.org

High-Resolution Mass Spectrometry is an essential analytical tool that provides a highly accurate measurement of the mass-to-charge ratio of a molecule. This precision allows for the determination of the elemental composition and validation of the molecular formula. For 4-Bromo-6-chloro-5-methyl-1H-indazole, with a molecular formula of C₈H₆BrClN₂, the calculated exact mass is 243.94029 Da. nih.gov HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the molecular formula and the presence of the specific isotopes of bromine and chlorine.

Interactive Data Table: HRMS Data for this compound

PropertyValueSource
Molecular FormulaC₈H₆BrClN₂ nih.govbldpharm.comachemblock.com
Molecular Weight245.50 g/mol nih.govbldpharm.com
Exact Mass243.94029 Da nih.gov

X-ray Crystallography for Solid-State Structure and Conformational Analysisacs.orgresearchgate.net

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise spatial arrangement of atoms, as well as bond lengths and bond angles. acs.org

While a specific crystal structure for this compound is not publicly available, analysis of related indazole structures reveals key features that would be expected. acs.org A crystallographic study would unambiguously confirm the planarity of the bicyclic indazole system and the specific positions of the bromo, chloro, and methyl substituents on the benzene (B151609) ring. Furthermore, it would provide valuable information on intermolecular interactions, such as hydrogen bonding involving the indazole N-H group, which dictates the crystal packing arrangement.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its structural features. The key vibrations would include the N-H stretch, aromatic and aliphatic C-H stretches, and C=C and C-N bond vibrations within the heterocyclic ring system.

Interactive Data Table: Expected IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3300-3100 (broad)N-H StretchIndazole N-H
3100-3000C-H StretchAromatic C-H
2950-2850C-H StretchMethyl C-H
1620-1450C=C StretchAromatic Ring
1350-1250C-N StretchAromatic Amine
800-600C-Cl StretchAryl Chloride
700-550C-Br StretchAryl Bromide

Lack of Specific Data for this compound Prevents Detailed Spectroscopic Analysis

A thorough search of scientific literature and chemical databases has revealed a significant gap in the publicly available information regarding the advanced spectroscopic and structural characterization of the chemical compound this compound. Specifically, no detailed experimental data on its Ultraviolet-Visible (UV-Vis) spectroscopy for electronic transitions could be located. This prevents the creation of a scientifically accurate and detailed article section on this particular topic as requested.

For instance, studies on 1H-indazole and its simple methylated derivatives show characteristic absorption bands in the UV region, which are attributed to π→π* electronic transitions within the aromatic system. researchgate.net The position and intensity of these bands are known to be influenced by the nature and position of substituents on the indazole core. However, without experimental data for this compound, a detailed analysis of the electronic transitions for this specific compound remains impossible.

Given the constraints and the paramount importance of scientific accuracy, it is not feasible to generate the requested article section with the specified level of detail.

However, it is possible to provide a comprehensive analysis of a closely related indazole derivative for which detailed UV-Vis spectroscopic data is available. This would allow for a discussion of the principles of electronic transitions in the indazole scaffold, the interpretation of spectral data, and the influence of substituents, thereby still fulfilling the user's broader interest in the spectroscopic characterization of this class of compounds.

Computational and Theoretical Studies on 4 Bromo 6 Chloro 5 Methyl 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. researchgate.net These methods, ranging from ab initio techniques to density functional theory, provide insights into molecular geometry and electronic properties. researchgate.net

Ab initio Methods for Electronic Structure and Geometry Optimization

Ab initio methods are a class of quantum chemistry calculations that rely on first principles, using only physical constants without empirical data. wikipedia.org The Hartree-Fock (HF) method is the simplest ab initio approach, providing a foundational understanding of the electronic structure by considering the average effect of electron-electron repulsion. wikipedia.org For a molecule like 4-Bromo-6-chloro-5-methyl-1H-indazole, these methods are employed to perform geometry optimization, which determines the most stable three-dimensional arrangement of its atoms. wayne.edu

Density Functional Theory (DFT) for Molecular Properties

Density Functional Theory (DFT) has become a popular and reliable method for computational studies in chemistry due to its balance of accuracy and computational cost, especially for medium to large-sized molecules. nih.govacs.org DFT calculations are used to determine a wide range of molecular properties for indazole derivatives, including their physicochemical properties and electrostatic potentials. nih.gov

For substituted indazoles, DFT methods like B3LYP, often paired with a basis set such as 6-311++G(d,p), are used to calculate optimized structures and the relative energies of different forms, such as tautomers. jocpr.comnih.gov These calculations also yield crucial electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

Table 1: Illustrative DFT-Calculated Properties for a Substituted Indazole Derivative

Property Calculated Value Significance
HOMO Energy -6.5 eV Indicates electron-donating ability
LUMO Energy -1.5 eV Indicates electron-accepting ability
HOMO-LUMO Gap 5.0 eV Relates to chemical reactivity and stability
Dipole Moment 2.5 D Measures the polarity of the molecule

Note: This table is illustrative, based on typical values for related heterocyclic compounds, to demonstrate the output of DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule and predict its reactivity sites for electrophilic and nucleophilic attacks. nih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential regions. researchgate.net

Red and Yellow/Orange Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. For this compound, these regions would likely be concentrated around the nitrogen atoms of the indazole ring, making them susceptible to electrophilic attack. nih.govresearchgate.net

Blue Regions: This color represents areas of positive electrostatic potential, which are electron-deficient. In the context of this molecule, positive regions are expected around the hydrogen atom attached to the nitrogen (the N-H group), making it a site for nucleophilic interactions. researchgate.net Halogen atoms like bromine and chlorine can also exhibit regions of positive potential known as sigma-holes along the axis of the C-X bond, which can participate in halogen bonding. preprints.org

Green Regions: These areas represent neutral or zero potential. researchgate.net

MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and rationalizing the behavior of the molecule in a biological or chemical environment. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals of a wavefunction into localized bonds and lone pairs, which align with the intuitive Lewis structure representation of a molecule. wikipedia.orgwisc.edu This method is used to analyze charge distribution, orbital interactions, and intermolecular forces like hydrogen bonding. researchgate.netresearchgate.net

NBO analysis provides insights into donor-acceptor interactions, which are fundamental to understanding chemical reactivity and stability. uba.ar It calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For instance, in an indazole derivative, a significant donor-acceptor interaction might involve the lone pair of a nitrogen atom (donor) and an antibonding orbital (σ*) of an adjacent bond (acceptor).

In studies of indazole alkylation, NBO analysis has been used to calculate the partial charges on the N1 and N2 atoms to help explain the observed regioselectivity of the reaction. nih.govbeilstein-journals.org The atom with the more negative partial charge is often the more likely site for electrophilic attack.

Table 2: Illustrative NBO Analysis Data for Indazole Nitrogen Atoms

Atom Natural Charge (e) Key Donor-Acceptor Interactions
N1 -0.45 LP(1) N1 -> π*(C-C)
N2 -0.30 LP(1) N2 -> π*(C-N)

Note: This table provides hypothetical NBO data for illustrative purposes, based on findings for similar heterocyclic systems. "LP" denotes a lone pair.

Conformational Analysis and Tautomerism Studies

Indazole and its derivatives exhibit annular tautomerism, primarily existing as two different forms: the 1H-indazole and the 2H-indazole. researchgate.net The position of the hydrogen atom on the pyrazole (B372694) ring distinguishes these two tautomers. nih.govbeilstein-journals.org

Computational studies, particularly using DFT, consistently show that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. researchgate.netresearchgate.net This stability is often attributed to the benzenoid (aromatic) character of the 1H form, whereas the 2H form has a less stable quinoid-like structure. researchgate.net The energy difference between the two tautomers for unsubstituted indazole has been calculated to be between 3.6 and 5.3 kcal/mol. researchgate.net For substituted indazoles, this energy difference can change, but the 1H tautomer generally remains the predominant form in solution. beilstein-journals.org

The stability of tautomers can be influenced by substituents and solvent effects, which can be modeled using computational methods like the Polarizable Continuum Model (PCM). nih.gov For this compound, it is expected that the 1H-tautomer is the more stable and abundant form under normal conditions. researchgate.net

Reaction Mechanism Modeling using Computational Approaches

Computational chemistry offers powerful tools for modeling reaction mechanisms, providing insights into transition states, activation energies, and reaction pathways that are often difficult to study experimentally. osu.edunih.gov For indazole derivatives, DFT calculations are frequently used to understand the regioselectivity of reactions like N-alkylation. beilstein-journals.orgbeilstein-journals.org

The alkylation of an NH-indazole can lead to a mixture of N1 and N2 substituted products. beilstein-journals.org Computational modeling can help elucidate why one isomer is favored over another under specific reaction conditions. For example, studies have modeled the reaction of an indazole with an electrophile, calculating the activation energies for attack at both the N1 and N2 positions. wuxibiology.com The pathway with the lower activation energy barrier is predicted to be the kinetically favored one.

These models can account for factors like the nature of the solvent, the base used, and the presence of coordinating metal cations, which can influence the reaction's outcome. beilstein-journals.orgnih.gov In some cases, a chelation mechanism involving a metal ion and the indazole substrate has been proposed and supported by DFT calculations to explain high N1 selectivity. nih.govbeilstein-journals.org In other cases, the relative stability of the 1H- and 2H-indazole tautomers is explored to understand reaction selectivity. wuxibiology.com Such computational investigations are vital for developing selective and efficient synthetic methods for preparing specific indazole derivatives like this compound. nih.govwhiterose.ac.ukrsc.org

Table of Mentioned Chemical Compounds

Compound Name
This compound
1H-Indazole
2H-Indazole
Methyl 5-bromo-1H-indazole-3-carboxylate
Isopropyl iodide

Preclinical Biological Activity and Mechanistic Investigations of 4 Bromo 6 Chloro 5 Methyl 1h Indazole

Anticancer Activities (In Vitro Studies)

Inhibition of Cancer Cell Proliferation in Cell Lines

No data available.

Modulation of Signaling Pathways (e.g., PI3K pathway inhibition)

No data available.

Induction of Apoptosis in Cancer Cells

No data available.

Anti-inflammatory Properties (In Vitro Studies)

Cyclooxygenase-2 (COX-2) Enzyme Inhibition

No data available.

Reduction of Prostaglandin Synthesis

No data available.

Antimicrobial Activities (In Vitro Studies)

The indazole nucleus is a key component in a variety of synthetic compounds that exhibit a wide range of pharmacological activities, including antibacterial and antifungal properties. nih.gov

Substituted indazoles have been identified as inhibitors of various microbial enzymes. Molecular dynamics simulations have shown that indazole itself can bind to the active site of human cytochrome P450 2E1 (CYP2E1), suggesting that indazole derivatives could act as inhibitors of P450 enzymes. nih.gov This is significant as cytochrome P450 enzymes are crucial for the survival of many microorganisms. While specific studies on 4-bromo-6-chloro-5-methyl-1H-indazole are lacking, the general ability of indazoles to interact with CYP enzymes suggests a potential mechanism for antimicrobial action.

It is also noteworthy that some imidazole (B134444) fungicides, which share a heterocyclic ring structure with indazoles, are known to inhibit fungal CYP51 (lanosterol 14α-demethylase), an enzyme critical for the biosynthesis of ergosterol, a major component of fungal plasma membranes. researchgate.net This suggests that indazole derivatives could potentially exhibit antifungal activity through a similar mechanism.

There is limited direct evidence for membrane disruption as a primary antimicrobial mechanism for simple substituted indazoles. However, the hydrophobic nature of many organic compounds allows them to partition into the lipid bilayer of cell membranes, potentially disrupting their structure and increasing permeability. mdpi.com The specific substitutions of bromo, chloro, and methyl groups on the indazole ring of this compound would influence its lipophilicity, and thus its potential to interact with and disrupt microbial membranes. For instance, studies on essential oils have shown that their lipophilic components can interfere with the lipid biosynthesis pathway and alter membrane fluidity. mdpi.com While this is a general principle, specific studies would be needed to confirm this mechanism for the compound .

A significant body of research points to the inhibition of S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase as a key antimicrobial mechanism for indazole derivatives. aboutscience.eudntb.gov.uanih.govnih.gov This enzyme is critical for bacterial metabolism, playing a role in the recycling of adenine (B156593) and methionine, as well as in quorum sensing. aboutscience.eudntb.gov.uanih.govnih.gov The inhibition of SAH/MTA nucleosidase can disrupt these essential pathways, leading to a reduction in bacterial growth and virulence. dntb.gov.uanih.gov

Structure-based design studies have led to the development of potent indazole-containing inhibitors of SAH/MTA nucleosidase with broad-spectrum antimicrobial activity. nih.gov For example, a series of 5-aminoindazole (B92378) derivatives were developed into low nanomolar inhibitors of this enzyme. nih.gov This suggests that this compound, as a substituted indazole, may also exhibit antimicrobial activity through the inhibition of this critical bacterial enzyme.

Indazole Derivative Class Target Enzyme Significance in Microbes Reference
5-AminoindazolesSAH/MTA NucleosidaseEssential for metabolism and quorum sensing nih.gov
General IndazolesCytochrome P450Important for various metabolic processes nih.gov

Antioxidant Capacity and Free Radical Scavenging

Several studies have demonstrated the antioxidant and free radical scavenging properties of substituted indazole derivatives. researchgate.netnih.govnih.gov For instance, a series of N-hydrazinecarbothioamide indazoles displayed significant scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals, with some compounds showing activity comparable to the standard antioxidant, ascorbic acid. researchgate.net

Another study on substituted hexahydropyridoindoles, which contain an indoline (B122111) substructure, also reported significant radical scavenging and lipid peroxidation inhibitory properties. nih.gov The antioxidant activity of these compounds was found to be related to their chemical structure, including the nature and position of substituents on the aromatic ring. nih.gov Furthermore, various indazole derivatives have shown the ability to inhibit the generation of DPPH free radicals in a concentration-dependent manner. nih.gov

Indazole Derivative Antioxidant Assay IC50 (µM) Reference
Substituted N-hydrazinecarbothioamide indazolesDPPH Radical Scavenging2.11 ± 0.17 - 5.3 ± 0.11 researchgate.net
Substituted N-hydrazinecarbothioamide indazolesABTS Radical Scavenging2.31 ± 0.06 - 5.5 ± 0.07 researchgate.net
Ascorbic Acid (Standard)DPPH Radical Scavenging2.02 ± 0.11 researchgate.net
Ascorbic Acid (Standard)ABTS Radical Scavenging2.1 ± 0.07 researchgate.net

Enzyme Binding Studies and Kinetic Inhibition Analysis

Kinetic studies are crucial for understanding the mechanism of enzyme inhibition. For indazole derivatives that act as enzyme inhibitors, determining parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) provides insight into their potency and mode of action. nih.gov

In the context of SAH/MTA nucleosidase, kinetic analysis of transition-state analogue inhibitors, including those with structures reminiscent of the indazole core, has revealed extremely potent inhibition, with some compounds exhibiting dissociation constants in the picomolar range. semanticscholar.org These tight-binding inhibitors often display slow-onset inhibition, where the enzyme-inhibitor complex forms slowly but is very stable. semanticscholar.org

For cytochrome P450 inhibition, kinetic characterization can distinguish between different types of inhibition, such as competitive, non-competitive, or mechanism-based inactivation. nih.gov While specific kinetic data for this compound is not available, the established enzyme inhibitory potential of the indazole scaffold suggests that this compound would likely exhibit measurable kinetic parameters against relevant microbial enzymes.

Structure-Activity Relationship (SAR) Studies of Substituted Indazoles

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring. nih.govnih.govnih.govnih.gov

Antimicrobial Activity:

Studies on 4-bromo-1H-indazole derivatives have shown that these compounds can act as inhibitors of the bacterial cell division protein FtsZ, with their antibacterial activity being influenced by the specific substitutions on the indazole core. nih.gov

In a series of N-methyl-3-aryl indazoles, the presence of electron-donating groups, such as methoxy (B1213986) and hydroxyl, on the phenyl ring at the C3-position was found to enhance antimicrobial activity. orientjchem.org An unsubstituted phenyl ring at this position also conferred good activity. orientjchem.org

Research on other heterocyclic compounds has shown that the substitution of electron-withdrawing halogens (chloro, fluoro, and bromo) can enhance both antibacterial and antifungal activities. nih.gov This suggests that the bromo and chloro substituents on this compound may contribute positively to its antimicrobial potential.

Enzyme Inhibition:

For the inhibition of neuronal nitric oxide synthase by halo-1-H-indazoles, the introduction of a bromine atom at the C4 position of the indazole ring resulted in a compound with potency comparable to the reference inhibitor, 7-nitroindazole. nih.gov This highlights the importance of substitution at the C4 position for enzyme inhibitory activity. nih.gov

In the development of indazole-derived inhibitors of SAH/MTA nucleosidase, the use of a 5-aminoindazole scaffold was a key starting point for achieving high potency. nih.gov

Other Activities:

In a study of indazole-3-carboxamides as calcium channel blockers, the regiochemistry of the amide linker was found to be critical for activity. nih.gov This underscores the importance of the precise arrangement of functional groups around the indazole core.

The collective SAR data for various indazole derivatives strongly indicates that the specific substitution pattern of this compound, with a bromine at C4, a chlorine at C6, and a methyl group at C5, would confer a distinct and potentially potent biological activity profile.

Applications of 4 Bromo 6 Chloro 5 Methyl 1h Indazole in Advanced Chemical Research

Medicinal Chemistry as a Lead Compound or Scaffold

The compound 4-bromo-6-chloro-5-methyl-1H-indazole serves as a crucial starting point or scaffold in drug discovery. Its di-halogenation pattern offers distinct advantages for building more complex molecules. The differential reactivity between the bromine and chlorine atoms allows for selective chemical modifications, providing a strategic handle for medicinal chemists to systematically alter the structure and optimize it for interaction with biological targets. Research on related halogenated indazoles indicates their utility in developing compounds aimed at treating diseases like cancer and inflammatory conditions. smolecule.com

Design and Synthesis of Novel Indazole-Based Derivatives

The synthesis of novel derivatives from a core structure is fundamental to medicinal chemistry for exploring structure-activity relationships (SAR). This compound is an excellent building block for creating libraries of new compounds. The indazole ring system can be modified at several positions, and the halogen atoms provide key sites for functionalization through various chemical reactions.

Key synthetic transformations for creating indazole-based derivatives include:

Cross-Coupling Reactions: The bromo and chloro substituents are amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which form new carbon-carbon and carbon-nitrogen bonds. sigmaaldrich.com

N-Functionalization: The nitrogen atoms of the pyrazole (B372694) ring can be alkylated, arylated, or acylated to introduce a wide variety of substituents, further diversifying the molecular structure. nih.gov

Regioselective Reactions: The ability to selectively react one halogen over the other is a powerful tool. For instance, the greater reactivity of bromine in some coupling reactions allows for its selective replacement while leaving the chlorine atom intact for a subsequent, different modification.

A practical example of the importance of bromo-chloro substituted heterocycles is the synthesis of Lenacapavir, a potent anti-HIV-1 capsid inhibitor. Its synthesis utilizes 7-bromo-4-chloro-1H-indazol-3-amine as a key intermediate, highlighting the value of this specific halogenation pattern in constructing complex, life-saving drugs. chemrxiv.org

Exploration of Target-Specific Interactions (e.g., Kinase Inhibition)

Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. acs.orged.ac.uk Consequently, kinase inhibitors are a major focus of modern drug discovery. The indazole scaffold is a well-established pharmacophore for kinase inhibition. nih.govresearchgate.net

Several FDA-approved kinase inhibitors feature the indazole core, including:

Pazopanib: A multi-kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma. nih.govingentaconnect.comresearchgate.net It targets several tyrosine kinase receptors, including those of vascular endothelial growth factor (VEGFR). ingentaconnect.comresearchgate.net

Niraparib: An inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, used for the treatment of ovarian, fallopian tube, and peritoneal cancers. nih.govgoogle.comgoogle.com

Axitinib: A potent inhibitor of VEGFRs used in the treatment of advanced renal cell carcinoma. nih.gov

The specific substitution pattern on this compound makes it an attractive scaffold for designing new, selective kinase inhibitors. The methyl and halogen groups can occupy specific pockets within the ATP-binding site of a target kinase, potentially leading to high potency and selectivity. nih.gov The development of halogenated indazole-pyrimidine hybrids, for example, has shown that the presence of halogen groups can lead to enhanced inhibitory activity against VEGFR-2 compared to non-halogenated analogs. nih.gov

Material Science Applications

While heavily explored in medicinal chemistry, the unique electronic properties of conjugated heterocyclic systems like indazoles also make them promising candidates for applications in material science. evitachem.comossila.com The introduction of halogen atoms can significantly modify the optoelectronic properties of organic materials. acs.org

Exploration in Optoelectronic Materials

The field of organic electronics utilizes carbon-based molecules and polymers for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The performance of these devices is intrinsically linked to the electronic properties of the organic materials used. acs.org

Halogenated heterocyclic compounds are being investigated for these applications. The high electronegativity of halogen atoms can tune the energy levels (HOMO and LUMO) of the molecule, which is crucial for controlling charge injection, transport, and recombination in electronic devices. ossila.com The structure of this compound, with its conjugated system and multiple halogen substituents, makes it a candidate for exploration as a building block for novel optoelectronic materials. evitachem.com While direct applications of this specific compound are not yet widely reported, related fluorinated indazoles are noted for their potential in dye-sensitized solar cells (DSSCs). ossila.com

Fluorescent Properties of Halogenated Indazoles

Fluorescence is a key property for materials used in OLEDs, chemical sensors, and biological imaging. The indazole core can be part of a fluorophore (a fluorescent molecule), and its emission properties can be tuned by adding different substituents. researchgate.netresearchgate.net

Research into indazole-based dyes has shown that their fluorescence can be significantly altered by chemical modification. researchgate.netresearchgate.net For instance, attaching electron-donating or electron-withdrawing groups can shift the emission wavelength and enhance the quantum yield. researchgate.netresearchgate.net One study demonstrated a "fluorescence umpolung" effect where attaching an electron-withdrawing group to an indazole-based dye led to a 120-fold enhancement in fluorescence intensity. researchgate.net While the specific fluorescent properties of this compound have not been detailed in the literature, related halogenated indazoles are known to be fluorescent, and their properties can be systematically modified.

Table of Spectral Properties for Representative Indazole-Based Fluorophores

Compound Type Emission Wavelength (λₑₘ) Fluorescence Enhancement
D-indazole-π-A Weak Emission -
EWT-indazole-π-A ~700 nm 120-fold

Data adapted from studies on indazole-based dyes, illustrating the principle of tunable fluorescence. researchgate.netresearchgate.net

Use as Building Block in Complex Organic Molecule Synthesis

Beyond its direct applications, this compound is a versatile intermediate or building block in multi-step organic synthesis. Halogenated heterocycles are foundational in synthetic chemistry because the halogen atoms act as reliable handles for introducing further complexity. sigmaaldrich.comexlibrisgroup.com They can be readily converted into other functional groups through a variety of established chemical reactions. researchgate.netmdpi.com

The presence of both a bromine and a chlorine atom on the indazole ring is particularly useful. This di-halogenation allows for sequential, regioselective reactions. A synthetic chemist can exploit the typically higher reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions to introduce a substituent at the 4-position first. The C-Cl bond at the 6-position can then be targeted in a subsequent reaction under different conditions, allowing for the controlled and precise construction of highly substituted, complex molecules that would be difficult to synthesize otherwise. This strategic approach is crucial for the efficient synthesis of new drug candidates and functional materials. chemrxiv.org

Development of Chemical Probes for Biological Systems

While direct and extensive research specifically detailing the use of this compound for the development of chemical probes is not widely available in public literature, the structural characteristics of this compound and the broader applications of the indazole class of molecules provide a strong basis for its potential in this area. Chemical probes are essential tools in chemical biology, designed to interact with specific biological targets and help elucidate their functions. The development of such probes often relies on a scaffold that can be readily modified to incorporate reporter groups (e.g., fluorescent tags) or reactive moieties for target engagement.

The this compound scaffold is well-suited for this purpose due to the presence of reactive halogen atoms. The differential reactivity of the bromo and chloro substituents can be exploited for selective functionalization, allowing for the strategic attachment of linkers, affinity tags, or fluorescent reporters. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, are commonly employed to modify halogenated aromatic systems, providing a versatile route to a diverse library of probe molecules.

A significant area where indazole-based compounds have shown considerable promise is in the development of inhibitors for protein kinases, a class of enzymes frequently implicated in diseases like cancer. researchgate.netmdpi.com The indazole core can act as a "hinge-binding" motif, interacting with the ATP-binding site of kinases. researchgate.net By using this compound as a starting material, researchers can synthesize derivatives that act as selective inhibitors for specific kinases. These inhibitors can then be further elaborated into chemical probes.

For example, a synthesized indazole derivative could be assessed for its inhibitory activity against a panel of kinases. Once a potent and selective inhibitor is identified, it can be converted into a probe to study the target kinase within a cellular context. This could involve the introduction of a fluorescent dye to visualize the subcellular localization of the kinase or the attachment of a photo-crosslinking group to identify its binding partners.

While specific data on probes derived from this compound is not available, the table below illustrates the kind of data that would be generated in the process of developing and characterizing such a probe, based on the known applications of similar indazole derivatives as kinase inhibitors. nih.gov

Table 1: Hypothetical Characterization of a Kinase Probe Derived from this compound

PropertyDescriptionHypothetical Value/Observation
Probe Name Indazole-Fluorophore ConjugateInda-Fluo-1
Target Kinase A specific kinase of intereste.g., Serine/threonine-protein kinase 1 (SGK1) nih.gov
Inhibitory Activity (IC₅₀) Concentration of the probe required to inhibit 50% of the target kinase's activity.50 nM nih.gov
Fluorescent Tag The fluorophore attached to the indazole scaffold.e.g., Fluorescein
Excitation Wavelength The wavelength of light needed to excite the fluorophore.488 nm
Emission Wavelength The wavelength of light emitted by the fluorophore.520 nm
Application The intended use of the probe in biological research.Cellular imaging of target kinase localization.

It is important to note that the values in this table are illustrative and based on the activities of other reported indazole-based kinase inhibitors and probes. nih.govnih.gov The actual development and characterization of a probe from this compound would require dedicated synthetic efforts and extensive biological evaluation.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing 4-bromo-6-chloro-5-methyl-1H-indazole and its analogs. While classical methods like the Jacobson or related indazole syntheses provide a foundation, there is a need for innovation.

Key areas for exploration include:

Greener Synthesis: Developing synthetic routes that utilize less hazardous reagents and solvents, and generate minimal waste, is a critical goal. For instance, moving away from harsh nitration conditions involving sulfuric and nitric acids, which can be dangerous and environmentally harmful, is a priority. google.com

Catalytic Methods: Investigating transition-metal-catalyzed reactions, such as copper-catalyzed cascade reactions, could offer more efficient and selective pathways to the indazole core and its derivatives. researchgate.net

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, improve safety for potentially hazardous steps like diazotization, and facilitate easier scale-up for industrial production.

Selective Functionalization: Research into regioselective reactions that can differentiate between the bromine at the 4-position and the chlorine at the 6-position will be crucial. This would allow for the stepwise and controlled introduction of different functional groups, leading to a wider array of derivatives.

In-depth Mechanistic Studies of Biological Activities

Indazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govevitachem.com However, the specific mechanisms of action for many of these compounds, including this compound, are not fully understood.

Future mechanistic studies should aim to:

Identify Biological Targets: Utilize techniques like affinity chromatography, proteomics, and chemical biology approaches to identify the specific enzymes, receptors, or other biomolecules that interact with the compound. evitachem.com Indazoles have shown activity against targets like protein kinases (e.g., VEGFR-2, FGFR), and identifying the specific targets for this compound is a key step. nih.govresearchgate.net

Elucidate Signaling Pathways: Once a target is identified, further research is needed to understand how the compound modulates the target's activity and the downstream effects on cellular signaling pathways.

Understand the Role of Substituents: Investigate how the bromine, chlorine, and methyl groups each contribute to the compound's biological activity, binding affinity, and selectivity.

Computational Design of Advanced Derivatives

Computational chemistry and molecular modeling are powerful tools for accelerating the drug discovery process. For this compound, computational methods can guide the design of new derivatives with improved properties.

Future computational work could involve:

Molecular Docking: If a biological target is identified, molecular docking studies can predict how different derivatives of the indazole will bind to the target's active site. researchgate.net This can help prioritize which compounds to synthesize and test.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the stability of the compound-target complex and the dynamic interactions that occur over time, offering a more detailed understanding of the binding mechanism. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): By building QSAR models, researchers can establish mathematical relationships between the chemical structure of the indazole derivatives and their biological activity, enabling the prediction of the activity of novel, unsynthesized compounds.

Development of Novel Functional Materials

The unique electronic and structural properties of halogenated heterocyclic compounds suggest that this compound could serve as a building block for novel functional materials. evitachem.com

Potential areas of research include:

Organic Electronics: Investigating the use of this compound and its derivatives in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). evitachem.com The tunable electronic properties of the indazole core are advantageous for these applications.

Sensors: Exploring the potential of derivatives to act as chemical sensors, where the binding of an analyte to the indazole scaffold could induce a detectable change in fluorescence or an electrical signal.

Polymers: Incorporating the indazole moiety into polymer backbones to create materials with unique thermal, optical, or electronic properties.

Expanding the Scope of Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. Expanding SAR studies for this compound is essential for optimizing its potential as a therapeutic agent.

Future SAR studies should systematically explore:

Modifications at the N1 and N2 Positions: Synthesizing and evaluating a series of derivatives with various substituents at the nitrogen atoms of the pyrazole (B372694) ring to determine the impact on activity and selectivity.

Replacement of Halogens: Replacing the bromine and chlorine atoms with other functional groups (e.g., fluoro, cyano, amino, alkoxy groups) to probe the electronic and steric requirements for optimal biological activity. nih.gov

Analog Synthesis: Creating libraries of analogs by modifying the methyl group or introducing additional substituents onto the benzene (B151609) ring to explore a wider chemical space. nih.gov

Integration with Artificial Intelligence and Machine Learning for Drug Discovery (Preclinical)

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the preclinical drug discovery process by analyzing vast datasets to predict compound properties and accelerate the design of new drug candidates. nih.govijirt.org

The integration of AI and ML with research on this compound could involve:

Predictive Modeling: Using ML algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual derivatives, allowing researchers to focus on synthesizing compounds with the most promising drug-like profiles. nih.gov

De Novo Drug Design: Employing generative AI models to design novel indazole-based molecules that are predicted to have high activity against a specific biological target. mednexus.org

High-Throughput Virtual Screening: Utilizing ML models to rapidly screen large virtual libraries of indazole derivatives to identify those with the highest probability of being active, thus reducing the time and cost associated with experimental screening. nih.gov

Collaborative Platforms: The development and use of collaborative platforms that integrate AI tools with experimental data will be crucial for accelerating the discovery of new therapeutics based on the indazole scaffold. nih.gov

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 4-bromo-6-chloro-5-methyl-1H-indazole, and how do they compare in yield and environmental impact?

  • A high-yield method involves multi-step reactions starting with brominated toluenes and tosyl hydrazones. Key steps include cyclization under basic conditions (e.g., NaH or Cs₂CO₃ in DMF/THF) and halogenation. This approach achieves ~70% yield with reduced waste compared to traditional nitration methods .
  • Alternative routes employ palladium-catalyzed cross-coupling for regioselective bromination, though these may require stricter anhydrous conditions .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Purity: HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients.
  • Structural confirmation: 1^1H/13^13C NMR (CDCl₃ or DMSO-d₆) to verify substituent positions, supplemented by high-resolution mass spectrometry (HRMS) for molecular ion validation .
  • Crystallography: While no crystal structure of this compound is reported, SHELXL (via single-crystal X-ray diffraction) is standard for indazole derivatives. Data collection at 100 K with Mo-Kα radiation is advised .

Q. How do substituent positions influence the biological activity of indazole derivatives like this compound?

  • The bromine at position 4 enhances hydrophobic interactions with target proteins, while the chlorine at position 6 improves metabolic stability. The methyl group at position 5 may sterically hinder unwanted off-target binding. Comparative SAR studies show that shifting substituents (e.g., bromine to position 5) reduces anticancer potency but increases anti-inflammatory effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Assay variability: Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times. For example, antiproliferative IC₅₀ values vary by 10-fold between leukemia (Jurkat) and solid tumor (A549) models .
  • Solubility adjustments: Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts. Pre-formulation studies with PEG-400 or cyclodextrins improve aqueous solubility (>1 mM) .

Q. What strategies optimize multi-step synthesis of this compound for scale-up?

  • Step 1 (Cyclization): Replace NaH with K₂CO₃ in THF to reduce exothermic risks.
  • Step 2 (Halogenation): Use N-bromosuccinimide (NBS) in CCl₄ at 0°C for regioselective bromination (yield: 85%).
  • Workflow: Implement inline FTIR monitoring to track intermediate formation and reduce purification steps .

Q. What computational methods predict the binding modes of this compound with biological targets?

  • Docking: Use AutoDock Vina with the crystal structure of PI3Kγ (PDB: 6BU4). The indazole core aligns with the ATP-binding pocket, while bromine forms van der Waals contacts with Val882.
  • DFT calculations: Becke’s exchange-correlation functional (B3LYP) with 6-31G(d) basis set confirms charge distribution at the chloro-methyl site influences π-π stacking .

Q. How does this compound compare to fluorinated indazole analogs in stability and reactivity?

  • Stability: The chloro-methyl group enhances thermal stability (decomposition >200°C) compared to fluoro analogs (decomposition at ~150°C).
  • Reactivity: Bromine at position 4 allows Suzuki-Miyaura cross-coupling, whereas fluorine is inert under similar conditions. This makes the compound a versatile intermediate for generating biaryl libraries .

Data Gaps and Future Directions

  • In vivo pharmacokinetics: No ADMET data (e.g., bioavailability, half-life) are reported. Proposed studies: Rodent models with LC-MS/MS quantification.
  • Target identification: Use CRISPR-Cas9 screening or thermal proteome profiling (TPP) to map novel targets beyond kinase inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.